A-987306 (CAS: 1082954-71-9) is a highly potent, non-imidazole histamine H4 receptor (H4R) antagonist defined by its rotationally constrained octahydrobenzofuro[2,3-h]quinazolin-2-amine scaffold [1]. Engineered to overcome the pharmacokinetic and selectivity limitations of early-generation histaminergic ligands, it exhibits high affinity for both human (Ki = 5.8 nM) and rat (Ki = 3.4 nM) H4 receptors[1]. Unlike imidazole-based compounds that frequently suffer from cytochrome P450 (CYP) inhibition liabilities, A-987306 maintains a clean metabolic profile [2]. Its optimized in vivo stability, featuring a 3.7-hour elimination half-life and 26% oral bioavailability in rodents, establishes it as a superior procurement choice for the preclinical evaluation of H4R-mediated inflammatory and nociceptive pathways[1].
Generic substitution with standard H4R antagonists, such as JNJ-7777120 or thioperamide, frequently compromises in vivo assay reproducibility and target validation [1]. Thioperamide functions as a dual H3/H4 ligand, acting as an inverse agonist at H4R but an antagonist at H3R, which confounds the isolation of peripheral H4-specific biological responses from central H3-mediated effects [2]. While JNJ-7777120 serves as the classical H4R benchmark, it is characterized by a remarkably short in vivo half-life, necessitating frequent dosing or continuous infusion to maintain therapeutic plasma levels in chronic inflammation or neuropathic pain models [1]. A-987306 directly addresses these procurement limitations through its rigidified pyrimidine structure, providing sustained systemic exposure, superior oral processability, and strict H4R selectivity, which are critical for robust translational pharmacology [2].
Early histaminergic research heavily relied on thioperamide, a dual H3/H4 ligand that severely confounds target validation. A-987306 was engineered to isolate H4R-mediated effects, demonstrating a Ki of 5.8 nM for the human H4 receptor [1]. Compared to thioperamide, which shows near-equal affinity for H3R and H4R (Ki ~ 25-27 nM), A-987306 achieves a 162-fold selectivity for hH4R over hH3R, 620-fold over hH1R, and >1600-fold over hH2R [REFS-1, REFS-2].
| Evidence Dimension | H4R vs. H3R Selectivity Ratio |
| Target Compound Data | 162-fold selective for hH4R over hH3R (hH4R Ki = 5.8 nM) |
| Comparator Or Baseline | Thioperamide (Non-selective, ~1:1 H3/H4 affinity ratio) |
| Quantified Difference | >160-fold improvement in H4R selectivity |
| Conditions | Radioligand ([3H]-histamine) competition binding assays in human recombinant receptors |
Eliminates confounding central nervous system (H3R) activity, ensuring that observed in vivo responses are strictly driven by peripheral H4R antagonism.
The procurement of H4R antagonists for chronic in vivo studies is often limited by rapid systemic clearance. By employing a rotationally constrained octahydrobenzofuro[2,3-h]quinazolin-2-amine scaffold, A-987306 achieves superior pharmacokinetic stability compared to its flexible parent analogs [2]. While the predecessor compound A-943931 exhibits an elimination half-life of 2.6 hours, A-987306 extends this to 3.7 hours in rodent models, alongside a 26% oral bioavailability [REFS-1, REFS-2].
| Evidence Dimension | In vivo elimination half-life (t1/2) |
| Target Compound Data | 3.7 hours (with 26% oral bioavailability) |
| Comparator Or Baseline | Parent aminopyrimidine A-943931 (2.6 hours) |
| Quantified Difference | 42% extension in elimination half-life |
| Conditions | Pharmacokinetic profiling in rat models following oral administration (10 mg/kg) |
Provides sustained plasma concentrations, reducing the frequency of dosing required in prolonged inflammatory and neuropathic pain models.
A-987306 is highly validated for in vivo procurement due to its robust translation from in vitro binding to whole-animal efficacy. In models of inflammatory pain, A-987306 effectively blocks carrageenan-induced thermal hyperalgesia with an ED50 of 42 μmol/kg (i.p.)[1]. Furthermore, it successfully inhibits zymosan-induced neutrophil reflux in peritonitis models, providing a highly reliable, orally active alternative to earlier H4R benchmarks in reversing hypersensitivity [1].
| Evidence Dimension | In vivo antinociceptive efficacy (ED50) |
| Target Compound Data | ED50 = 42 μmol/kg (i.p.) |
| Comparator Or Baseline | Vehicle-treated hyperalgesic baseline |
| Quantified Difference | Dose-dependent blockade of carrageenan-induced thermal hypersensitivity |
| Conditions | Rat carrageenan-induced thermal hyperalgesia and mouse peritonitis models |
Delivers a highly reliable, orally active tool compound for validating H4R as a therapeutic target in inflammatory and neuropathic pain.
Because of its potent antinociceptive activity (ED50 = 42 μmol/kg) and extended half-life, A-987306 is the optimal choice for in vivo models of carrageenan-induced hyperalgesia and neuropathic pain [1]. Its high selectivity ensures that pain modulation is attributed specifically to peripheral H4R antagonism rather than central H3R off-target effects, a common confounding factor with older ligands[2].
A-987306's 3.7-hour half-life and 26% oral bioavailability make it highly suitable for prolonged dosing regimens required in chronic hapten-induced dermatitis or substance P-induced pruritus models[1]. It provides sustained systemic exposure that rapidly cleared benchmarks like JNJ-7777120 struggle to maintain without continuous infusion [2].
For researchers investigating the role of mast cells and eosinophils in airway inflammation or peritonitis, A-987306 effectively blocks zymosan-induced neutrophil reflux [1]. Its non-imidazole structure prevents the cytochrome P450 inhibition commonly seen with early-generation histaminergic ligands, ensuring clean immunological readouts without metabolic interference[2].